molecular formula C7H8N2O B2451859 1-Pyrazol-1-ylcyclopropane-1-carbaldehyde CAS No. 2168126-75-6

1-Pyrazol-1-ylcyclopropane-1-carbaldehyde

Cat. No.: B2451859
CAS No.: 2168126-75-6
M. Wt: 136.154
InChI Key: GHXXUQSQMILPPO-UHFFFAOYSA-N
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Description

1-Pyrazol-1-ylcyclopropane-1-carbaldehyde is a chemical compound that features a pyrazole ring attached to a cyclopropane ring, which is further connected to an aldehyde group. This compound is part of the pyrazole family, known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of pyrazole with cyclopropane carboxaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrazol-1-ylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pyrazol-1-ylcyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrazol-1-ylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, influencing their function .

Comparison with Similar Compounds

  • 1-Pyrazol-1-ylcyclopropane-1-carboxylic acid
  • 1-Pyrazol-1-ylcyclopropane-1-methanol
  • 1-Pyrazol-1-ylcyclopropane-1-amine

Uniqueness: 1-Pyrazol-1-ylcyclopropane-1-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-pyrazol-1-ylcyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-7(2-3-7)9-5-1-4-8-9/h1,4-6H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXXUQSQMILPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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